4-Methyl hydrogen D-aspartate hydrochloride
Overview
Description
4-Methyl hydrogen D-aspartate hydrochloride, also known as D-Aspartic acid-b-methyl ester hydrochloride, is a chemical compound with the molecular formula C5H10ClNO4 . It has a molecular weight of 183.588.
Molecular Structure Analysis
The molecular structure of 4-Methyl hydrogen D-aspartate hydrochloride consists of 5 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 4 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Methyl hydrogen D-aspartate hydrochloride include a boiling point of 329ºC at 760mmHg . The compound’s flash point is 152.8ºC .Scientific Research Applications
Neuroprotective Strategies and Molecular Basis of Neurological Disorders
Research on NMDA receptor antagonists, including compounds related to 4-Methyl hydrogen D-aspartate hydrochloride, suggests their potential in treating a spectrum of neurological conditions. These conditions range from acute neurodegenerative disorders like stroke and trauma to chronic neurodegenerative diseases such as Parkinson's, Alzheimer's, and Huntington's disease, as well as various symptomatic treatments for epilepsy, drug dependence, depression, anxiety, and chronic pain. The unique action of memantine, an NMDA receptor antagonist, highlights the possibility of developing clinically tolerable agents targeting NMDA receptors, reflecting a promising approach in neuroprotection against chronic neurodegenerative diseases (Parsons, Danysz, & Quack, 1999).
Cognitive Enhancement and Antidepressant Effects
GLYX-13, functioning as an NMDA receptor glycine-site partial agonist, demonstrates cognitive enhancement alongside rapid antidepressant activities without the psychotomimetic side effects commonly associated with NMDA receptor antagonists. This dual functionality underscores the integral role of NMDA receptors in learning, memory, and affective disorder treatment, offering insights into glutamatergic system modulation and identifying new therapeutic targets (Moskal, Burch, Burgdorf, Kroes, Stanton, Disterhoft, & Leander, 2014).
Schizophrenia and NMDA Receptor Hypofunction
The hypothesis surrounding NMDA receptor hypofunction as a model for schizophrenia has garnered attention, with studies suggesting that alterations in NMDA receptor activity could mimic the spectrum of schizophrenia symptoms, including cognitive and negative symptoms. This line of research emphasizes the need for a nuanced understanding of NMDA receptor functionality in various brain regions and development stages, potentially offering new angles for therapeutic intervention (Nakazawa, Jeevakumar, & Nakao, 2017).
Pain Management and Anesthetic Properties
Investigations into the role of NMDA receptors in pain perception have highlighted their contribution to central sensitization associated with pain states. NMDA receptor antagonists, therefore, hold promise in postoperative pain management and in the treatment of chronic pain, underscoring the complex interplay between NMDA receptor activity and pain pathways. These findings suggest a potential for developing pain management strategies that target NMDA receptor-mediated pathways (Suzuki, 2009).
Mechanism of Action
Safety and Hazards
Future Directions
NMDA receptors, which 4-Methyl hydrogen D-aspartate hydrochloride may interact with, are being studied for their roles in various health conditions, including chronic pain , cardiovascular disorders , and central nervous system diseases . These studies could guide future research and therapeutic strategies involving 4-Methyl hydrogen D-aspartate hydrochloride.
properties
IUPAC Name |
(2R)-2-amino-4-methoxy-4-oxobutanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4.ClH/c1-10-4(7)2-3(6)5(8)9;/h3H,2,6H2,1H3,(H,8,9);1H/t3-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBMPUYOGOCYDJ-AENDTGMFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H](C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
22728-89-8 | |
Record name | D-Aspartic acid, 4-methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22728-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl hydrogen D-aspartate hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022728898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-methyl hydrogen D-aspartate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.057 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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